

Spectroscopic Profile of 6-(chloromethyl)benzo[d]oxazole: A Technical Guide

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Compound of Interest

Compound Name: 6-(Chloromethyl)benzo[d]oxazole

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **6-(chloromethyl)benzo[d]oxazole**. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of spectroscopic analysis and data from closely related benzoxazole derivatives to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, offering a foundational resource for researchers working with this and similar heterocyclic compounds.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound **6-(chloromethyl)benzo[d]oxazole** serves as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide aims to provide a detailed technical overview of its expected ¹H NMR, ¹³C NMR, IR, and MS data.



Predicted Spectroscopic Data

While specific experimental spectra for **6-(chloromethyl)benzo[d]oxazole** are not readily available in the public domain, its spectroscopic features can be reliably predicted based on the well-characterized benzoxazole scaffold and the influence of its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2]

¹H NMR (Proton NMR): The proton NMR spectrum of **6-(chloromethyl)benzo[d]oxazole** is expected to show distinct signals for the aromatic protons and the chloromethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the oxazole ring and the chlorine atom.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzoxazole ring are characteristic of this heterocyclic system.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for **6-(chloromethyl)benzo[d]oxazole**

¹H NMR	¹³ C NMR		
Assignment	Predicted δ (ppm)	Assignment	Predicted δ (ppm)
H-2	~8.2	C-2	~152
H-4	~7.8	C-3a	~141
H-5	~7.5	C-4	~111
H-7	~7.6	C-5	~125
-CH₂Cl	~4.8	C-6	~135
C-7	~120		
C-7a	~150	_	
-CH ₂ Cl	~45	-	



Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6] The IR spectrum of **6-**

(chloromethyl)benzo[d]oxazole is expected to exhibit the following key absorption bands.

Table 2: Predicted IR Absorption Bands for 6-(chloromethyl)benzo[d]oxazole

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
Aromatic C-H	Stretching	3100-3000
C=N (oxazole ring)	Stretching	1620-1580
C=C (aromatic)	Stretching	1600-1450
C-O-C (oxazole ring)	Asymmetric Stretching	1280-1200
C-Cl	Stretching	800-600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.[7][8][9] For **6-(chloromethyl)benzo[d]oxazole** (C_8H_6CINO), the molecular weight is approximately 167.59 g/mol .

Table 3: Predicted Mass Spectrometry Data for **6-(chloromethyl)benzo[d]oxazole**



m/z	lon	Interpretation
167/169	[M] ⁺	Molecular ion peak (presence of ³⁵ Cl and ³⁷ Cl isotopes in a ~3:1 ratio)
132	[M - Cl]+	Loss of a chlorine radical
132	[M - CH ₂ Cl] ⁺	Loss of the chloromethyl radical
104	[M - CH ₂ Cl - CO] ⁺	Subsequent loss of carbon monoxide from the [M - CH ₂ Cl] ⁺ fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse-acquire sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[11]
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the instrument and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - \circ Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

 Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas

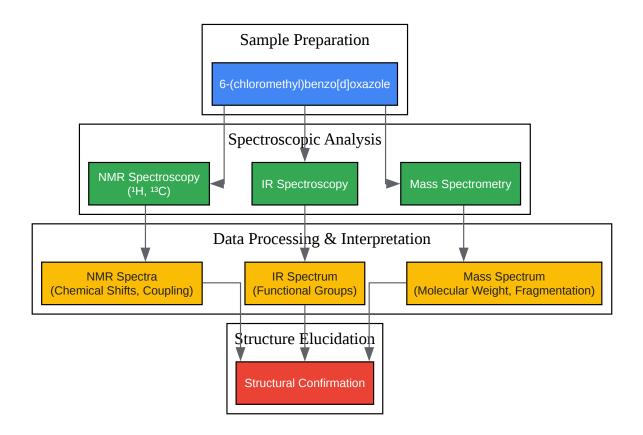


chromatography (GC-MS) or liquid chromatography (LC-MS).

- Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for relatively small, volatile molecules and typically provides detailed fragmentation patterns.[12]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **6-(chloromethyl)benzo[d]oxazole**.





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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for **6-(chloromethyl)benzo[d]oxazole**. By combining theoretical predictions with illustrative data from related compounds and detailed experimental protocols, researchers and drug development professionals are better equipped to identify and characterize this important synthetic intermediate. The presented workflow and data tables serve as a practical reference for the spectroscopic analysis of benzoxazole derivatives.

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